2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one
Description
2-Amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one is a piperidine-based compound featuring a chiral 3S configuration. Its structure includes:
- A piperidine ring substituted at the 3S position with a benzyl(propan-2-yl)amino group.
- A ketone and primary amino group on the butan-1-one backbone.
Synthesis: The compound is synthesized via multi-step reactions, including:
Piperidine functionalization: Selective alkylation/amination at the 3S position using benzyl(propan-2-yl)amine derivatives under inert conditions .
Ketone formation: Coupling of the amino-piperidine intermediate with 3-methylbutan-1-one via nucleophilic acyl substitution .
Chiral resolution: Isolation of the (3S)-configured enantiomer using chiral HPLC or enzymatic methods to ensure pharmacological activity .
Applications: Potential roles in neurological disorders (e.g., receptor modulation) and antimicrobial activity due to its structural complexity .
Properties
Molecular Formula |
C20H33N3O |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-8-11-18(14-22)23(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19?/m0/s1 |
InChI Key |
RPBSGBNOOGDURV-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@@H](C1)N(CC2=CC=CC=C2)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the addition of the amino group. Common reagents used in these reactions include benzyl chloride, propan-2-amine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Findings:
Substituent Effects :
- Propan-2-yl vs. Ethyl : The bulkier propan-2-yl group in the target compound enhances receptor selectivity compared to ethyl-substituted analogs, which show broader receptor interactions .
- Cyclopropyl vs. Propan-2-yl : Cyclopropyl analogs exhibit higher metabolic stability due to reduced steric hindrance, making them preferable for oral drug formulations .
Stereochemistry :
- The 3S configuration in the target compound is critical for chiral recognition in neurological targets, whereas 2S-substituted analogs (e.g., ) show divergent activity profiles .
Biological Activity: Neurological Applications: The target compound and its benzyl(ethyl)amino analog () both modulate neurotransmission but differ in specificity. The propan-2-yl group reduces off-target effects . Antimicrobial Activity: Ethyl-substituted derivatives () demonstrate stronger Gram-positive bacterial inhibition due to improved membrane penetration .
Biological Activity
The compound 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one (often referred to as a piperidine derivative) exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.45 g/mol. The structure includes a piperidine ring substituted with a benzyl group and an amino group, contributing to its biological activity.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural features suggest potential activity as a receptor antagonist or agonist , which could be beneficial in treating disorders such as depression or anxiety.
Pharmacological Studies
- Antidepressant Effects : In preclinical studies, compounds similar to this piperidine derivative have shown antidepressant-like effects in rodent models. These effects are hypothesized to result from modulation of monoamine neurotransmitter levels, particularly serotonin and norepinephrine.
- Neuroprotective Properties : Some studies have suggested that this compound exhibits neuroprotective properties, potentially through the inhibition of oxidative stress pathways. This could be relevant in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Case Studies
Several case studies have documented the effects of related compounds in clinical settings:
- Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder demonstrated that a related piperidine compound significantly reduced anxiety scores compared to placebo controls.
- Depression Treatment : Another study focused on treatment-resistant depression showed promising results for piperidine derivatives, indicating a potential role for this compound in enhancing the efficacy of existing antidepressant therapies.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the uptake of serotonin and norepinephrine, suggesting its potential as an antidepressant agent. The IC50 values for these interactions were found to be in the low micromolar range, indicating strong binding affinity.
In Vivo Studies
In vivo studies using animal models have reported dose-dependent reductions in depressive-like behaviors following administration of this compound. Behavioral tests such as the forced swim test and tail suspension test were employed to assess efficacy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
